molecular formula C49H96O6 B8779009 Pentaerythritol dibehenate CAS No. 68258-72-0

Pentaerythritol dibehenate

Cat. No.: B8779009
CAS No.: 68258-72-0
M. Wt: 781.3 g/mol
InChI Key: WIWNPEDDOAMGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentaerythritol Dibehenate (CAS 68258-72-0) is a high-molecular-weight diester compound with the formula C49H96O6 and a molecular weight of 781.30 g/mol . This specialized chemical is a derivative of pentaerythritol, a versatile polyol building block known for its symmetrical neopentane core structure, where two of the four hydroxyl groups are esterified with behenic acid (docosanoic acid) . This structure confers unique properties, making it a compound of significant interest for industrial research and development. Its primary research and industrial applications leverage its performance as a high-quality lubricant and functional material precursor. Studies indicate that pentaerythritol fatty acid esters are recognized for their excellent lubrication performance and are employed in advanced lubricant formulations, including those for high-speed gas turbines and aviation applications . The compound's structure contributes to its utility in the synthesis and modification of polymers, where it can act as a building block to introduce specific properties such as hydrophobicity or to modify material flow characteristics . From a chemical mechanism perspective, the two remaining free hydroxyl groups on the pentaerythritol core allow for further chemical functionalization, enabling researchers to incorporate this molecule into larger polymer chains or use it as a cross-linking agent . The long aliphatic chains (C22) from the behenic acid components provide high thermal stability and contribute to its function as a internal lubricant in plastic and resin systems, likely by reducing friction between polymer chains. Its estimated high boiling point and flash point suggest suitability for high-temperature processes . This product is provided For Research Use Only. It is strictly for laboratory research or industrial R&D purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

68258-72-0

Molecular Formula

C49H96O6

Molecular Weight

781.3 g/mol

IUPAC Name

[2-(docosanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] docosanoate

InChI

InChI=1S/C49H96O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(52)54-45-49(43-50,44-51)46-55-48(53)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h50-51H,3-46H2,1-2H3

InChI Key

WIWNPEDDOAMGGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for Pentaerythritol Dibehenate

Esterification Methodologies for Polyol-Fatty Acid Esters

The synthesis of polyol esters, such as pentaerythritol (B129877) dibehenate, is primarily achieved through the esterification of polyols with fatty acids. This process is fundamental in producing a wide array of esters with tailored properties for various industrial applications.

Conventional esterification of pentaerythritol with fatty acids, including behenic acid, typically involves reacting the two components at elevated temperatures. nih.govajgreenchem.com To drive the reaction towards completion, methods are employed to continuously remove the water formed as a by-product. ajgreenchem.com A common technique is azeotropic distillation, where a solvent like toluene (B28343) is added to the reaction mixture. ajgreenchem.comajgreenchem.com The toluene forms an azeotrope with water, which is then distilled off, effectively removing water and shifting the reaction equilibrium to favor ester formation. ajgreenchem.com

The direct esterification process often requires high temperatures, sometimes exceeding 150 °C, due to the high melting point of pentaerythritol and its limited solubility in fatty acids. nih.gov The reaction can be carried out with or without a solvent. While solvent-free methods are being explored for environmental reasons, solvents like toluene facilitate the reaction by ensuring a homogenous mixture and aiding in water removal. ajgreenchem.com The process generally involves heating a mixture of pentaerythritol, the fatty acid, and a catalyst, followed by purification steps to remove unreacted starting materials and the catalyst. ajgreenchem.comgoogle.com

A variety of catalysts are employed to accelerate the esterification of pentaerythritol. Homogeneous acid catalysts, such as sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid, are traditionally used. ajgreenchem.comajgreenchem.com These catalysts are effective but can lead to issues like corrosion and environmental concerns, and often require neutralization and removal from the final product. ajgreenchem.com Organometallic catalysts, particularly those based on tin, like stannous oxide, are also effective for pentaerythritol esterification. google.com

In recent years, there has been a significant shift towards the use of solid acid catalysts due to their advantages in terms of separation, reusability, and reduced environmental impact. ajgreenchem.com Examples of solid catalysts investigated for pentaerythritol ester synthesis include:

Sulfated Zirconia (SO₄²⁻/ZrO₂): This solid superacid has shown high catalytic activity in esterification reactions. ajgreenchem.com

SO₄²⁻/SiO₂-ZrO₂: A solid superacid catalyst prepared by an impregnation method, which has demonstrated high esterification rates (over 98%) for producing pentaerythritol n-octanoate. xdhg.com.cn The catalyst could be reused multiple times with only a slight decrease in activity. xdhg.com.cn

Mesoporous SnCl₂@HZSM-5: This composite catalyst has proven effective for the synthesis of pentaerythritol tetrastearate, achieving high conversion and selectivity under optimized conditions. researchgate.net

Alkali-loaded metal oxides (Na/MOx): Catalysts like Na/SnO₂ have been explored for the synthesis of pentaerythritol itself from formaldehyde (B43269) and acetaldehyde (B116499), indicating the potential of solid catalysts in the broader production pathway. chalmers.se

The choice of catalyst significantly influences the reaction conditions and the purity of the resulting pentaerythritol ester. nih.govajgreenchem.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of pentaerythritol dibehenate. Key parameters that are manipulated include temperature, pressure, molar ratio of reactants, and catalyst concentration. nih.govresearchgate.net

Molar Ratio: An excess of the fatty acid is often used to ensure complete esterification of the pentaerythritol. nih.gov For instance, in the synthesis of pentaerythritol esters, molar ratios of fatty acid to pentaerythritol can range from slightly above stoichiometric to a significant excess, such as 5.6:1. nih.gov

Temperature: The reaction temperature is a critical factor. While higher temperatures increase the reaction rate, they can also promote side reactions and the formation of colored by-products. justia.com For the synthesis of pentaerythritol esters, temperatures can range from 100°C to 250°C depending on the catalyst and pressure used. google.comgoogle.comgoogle.com For example, a patented method for preparing pentaerythritol tetraisostearate specifies a reaction temperature of 100 to 160 °C. google.com

Pressure: The reaction is often carried out under vacuum to facilitate the removal of water and drive the esterification forward. google.comgoogle.com A preparation method for pentaerythritol tetraisostearate utilizes a vacuum pressure of -0.1 to -0.05 MPa. google.com

Catalyst Concentration: The amount of catalyst is optimized to achieve a high reaction rate without causing excessive side reactions or purification difficulties. justia.com

Reaction Time: The duration of the reaction is another important variable, with typical times ranging from a few hours to over ten hours, depending on the other reaction parameters. google.comikm.org.my

By carefully controlling these conditions, high yields of the desired pentaerythritol ester can be achieved. For example, the synthesis of pentaerythritol tetrastearate using a SnCl₂@HZSM-5 catalyst resulted in a 96.5% yield after 3 hours at 105 °C. researchgate.net

Table 1: Optimization of Pentaerythritol Ester Synthesis

Parameter Condition Outcome/Observation Reference
Catalyst SO₄²⁻/SiO₂-ZrO₂ Esterification rate >98% xdhg.com.cn
SnCl₂@HZSM-5 Pentaerythritol conversion 99.3%, PETS selectivity 97.2% researchgate.net
Molar Ratio (Acid:Alcohol) 4.2:1 (n-octanoate:pentaerythritol) High esterification rate xdhg.com.cn
4.7:1 (stearic acid:pentaerythritol) High conversion and selectivity researchgate.net
Temperature 200 °C Optimal for SO₄²⁻/SiO₂-ZrO₂ catalyst xdhg.com.cn
105 °C Optimal for SnCl₂@HZSM-5 catalyst researchgate.net
Reaction Time 6 hours High esterification rate with SO₄²⁻/SiO₂-ZrO₂ xdhg.com.cn
3 hours High yield with SnCl₂@HZSM-5 researchgate.net

Advanced Derivatization and Structural Modification of the Pentaerythritol Scaffold

The versatility of the pentaerythritol core allows for the synthesis of a wide range of derivatives with tailored properties through advanced chemical modifications.

Regioselective functionalization involves selectively reacting one or more of the four hydroxyl groups on the pentaerythritol molecule. This allows for the precise synthesis of mono-, di-, or tri-substituted derivatives, in addition to the fully substituted tetraesters. Achieving regioselectivity can be challenging but is crucial for creating molecules with specific structures and functionalities. researchgate.net

Strategies to achieve regioselectivity include the careful control of reaction conditions such as the molar ratio of reactants and the choice of solvent. researchgate.net For example, in the enzymatic synthesis of pentaerythritol esters, using a specific molar ratio of substrates and a polar organic solvent can help to suppress the formation of by-products and favor the production of the monoester. researchgate.net While direct regioselective synthesis of this compound is not extensively detailed in the provided context, the principles of controlling stoichiometry and reaction conditions are fundamental.

The pentaerythritol scaffold can be used to create mixed esters, where the four hydroxyl groups are esterified with different fatty acids. tandfonline.comgoogle.com This approach allows for the fine-tuning of the physical properties of the resulting ester. A two-step esterification process can be employed, where pentaerythritol is first reacted with one type of fatty acid (or its acid chloride) to form a partial ester, which is then reacted with a different fatty acid to complete the esterification. tandfonline.com For instance, a mixed ester of pentaerythritol was synthesized by first reacting it with 2-ethylhexanoic acid and then with isostearic acid. tandfonline.com

Furthermore, the pentaerythritol core can be derivatized with oligomeric chains like polyethylene (B3416737) glycol (PEG). google.com The synthesis of PEG pentaerythritol esters involves the esterification of a PEGylated pentaerythritol derivative with a fatty acid, such as behenic acid. google.com In one example, PEG 105 pentaerythritol was reacted with behenic acid in the presence of methanesulfonic acid and hypophosphorus acid at 165 °C to produce PEG 105 this compound. google.com These PEGylated esters combine the properties of the pentaerythritol core, the fatty acid chains, and the hydrophilic PEG chains, leading to materials with unique characteristics.

Green Chemistry Principles in this compound Production

The production of pentaerythritol esters, including this compound, is increasingly adopting green chemistry principles to enhance sustainability, reduce waste, and improve efficiency. These principles provide a framework for designing chemical processes that are more environmentally benign.

Key green chemistry principles applied to pentaerythritol ester synthesis include:

Waste Prevention: The foremost principle is to prevent waste generation rather than treating it after it has been created. In pentaerythritol ester synthesis, this is achieved through optimized reaction conditions that maximize the conversion of reactants to the desired product, minimizing by-products.

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. Esterification reactions, in general, have a good atom economy, with water being the primary by-product.

Less Hazardous Chemical Syntheses: The design of synthetic methods aims to use and generate substances with little or no toxicity. google.com This has led to the exploration of safer catalysts and solvent systems.

Safer Solvents and Auxiliaries: A significant focus is on reducing or eliminating the use of volatile organic solvents. researchgate.net Research has demonstrated the feasibility of solvent-free synthesis of pentaerythritol esters, which simplifies the process and reduces environmental impact. rsc.orggoogle.com When solvents are necessary, the trend is towards greener alternatives like toluene, which can also act as an azeotroping agent to remove water and drive the reaction to completion. ajgreenchem.comfinechem-mirea.ru

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. Microwave-assisted synthesis has emerged as a technique to reduce reaction times and energy consumption compared to conventional heating methods. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. patsnap.com In pentaerythritol ester synthesis, this involves moving away from traditional acid catalysts like sulfuric acid, which can cause corrosion and environmental issues, towards more benign and recyclable options. ajgreenchem.com

Advancements in Greener Synthesis:

Enzymatic Catalysis: The use of lipases, such as Candida antarctica lipase (B570770) B, offers a green route for the synthesis of pentaerythritol esters. nih.govmdpi.com This method is highly selective, operates under mild conditions, and reduces the formation of by-products. nih.govmdpi.com

Solvent-Free and Optimized Conditions: Many modern synthesis methods for pentaerythritol esters are conducted under solvent-free conditions. rsc.orggoogle.comciac.jl.cn The optimization of reaction parameters such as temperature, catalyst concentration, and reactant molar ratios is crucial for maximizing yield and purity. semanticscholar.orgresearchgate.net For example, the synthesis of pentaerythritol oleate (B1233923) has been optimized in a solvent-free system using an inert gas. google.com

The following table summarizes the application of green chemistry principles in pentaerythritol ester synthesis:

Green Chemistry PrincipleApplication in Pentaerythritol Ester SynthesisResearch Findings
Safer Solvents Use of solvent-free systems or greener solvents like toluene. rsc.orggoogle.comajgreenchem.comfinechem-mirea.ruSolvent-free synthesis under microwave irradiation has been shown to be rapid and highly efficient. rsc.org Toluene can be used as an azeotroping agent to remove water and improve reaction rates. ajgreenchem.comfinechem-mirea.ru
Catalysis Replacement of corrosive liquid acids with enzymes or solid acid catalysts. patsnap.comnih.govmdpi.comchalmers.seCandida antarctica lipase B has been successfully used for the green synthesis of pentaerythritol monoricinoleate. nih.gov Supported composite acid catalysts offer high activity and can be recycled. patsnap.com
Energy Efficiency Use of microwave irradiation to reduce reaction times and energy input. rsc.orgMicrowave-promoted synthesis can lead to higher yields in shorter reaction times compared to conventional heating. rsc.org

Impurity Profiling and Purification Methodologies in Ester Synthesis

The production of high-purity this compound necessitates a thorough understanding of potential impurities and effective purification strategies. Impurities can arise from the starting materials or from side reactions during the esterification process. osti.gov

Common Impurities in Pentaerythritol Ester Synthesis:

The primary impurities found in pentaerythritol ester products include:

Homologs of Pentaerythritol: The commercial production of pentaerythritol can yield higher molecular weight homologs such as dipentaerythritol (B87275) and tripentaerythritol (B147583). osti.govresearchgate.net These can also undergo esterification, leading to a mixture of esters in the final product. osti.gov Dipentaerythritol is a common impurity, found at levels up to 10% in commercial pentaerythritol. oecd.org

Partially Esterified Products: The esterification of pentaerythritol can result in a mixture of mono-, di-, tri-, and tetra-esters. nih.govmdpi.com Incomplete reactions will leave unreacted hydroxyl groups on the pentaerythritol core.

Unreacted Starting Materials: Residual amounts of pentaerythritol and the fatty acid (behenic acid in this case) may remain in the final product if the reaction does not go to completion. ajgreenchem.com

Catalyst Residues: Depending on the catalyst used, trace amounts may remain in the product, which can affect its quality and performance. google.com

By-products from Side Reactions: At the high temperatures often used for esterification, side reactions such as decarboxylation can occur. mdpi.com

Impurity Profiling Techniques:

A variety of analytical techniques are employed to identify and quantify impurities in pentaerythritol esters:

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for the separation and identification of impurities. researchgate.nettandfonline.comtandfonline.comingentaconnect.com It allows for the detection of trace homolog impurities and other derivatives. researchgate.nettandfonline.comtandfonline.com HPLC-MS can provide detailed information on the molecular weight of impurities, aiding in their structural elucidation. researchgate.nettandfonline.com

Gas Chromatography (GC): GC is another common method for analyzing the composition of the reaction products. nih.govacs.org Often, the components are converted to more volatile derivatives, such as silanes, before analysis. nih.gov

Spectroscopic Methods: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the formation of the ester functional group and the disappearance of hydroxyl groups from the starting materials. ikm.org.my Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural characterization. ajgreenchem.comikm.org.my

Chromatography-Mass Spectrometry Analysis: This is used for the identification of the synthesized tetraesters and other components in the reaction mixture. finechem-mirea.rufinechem-mirea.ru

The following table outlines common analytical methods for impurity profiling:

Analytical TechniqueApplication in Impurity ProfilingKey Findings from Research
HPLC-MS Identification of trace homolog impurities and other derivatives. researchgate.nettandfonline.comtandfonline.comingentaconnect.comCan identify up to 22 different compounds in pentaerythritol tetranitrate, including fully nitrated homologs and derivatives. researchgate.nettandfonline.comtandfonline.com
GC Analysis of reaction product composition. nih.govacs.orgCan separate and quantify mono-, di-, and tripentaerythritol after conversion to their acetate (B1210297) esters. acs.org
FTIR Confirmation of ester formation and disappearance of starting materials. ikm.org.myThe presence of a C=O ester peak and the absence of a broad OH peak indicate successful esterification. ikm.org.my

Purification Methodologies:

Several methods are used to purify pentaerythritol esters and achieve the desired product quality:

Distillation: Molecular distillation or short-path distillation is effective for removing volatile impurities and unreacted fatty acids. google.comnih.gov This technique is often performed under high vacuum to prevent thermal degradation of the product. google.com

Crystallization: Fractional crystallization is a common method for purifying pentaerythritol and its esters. google.comosti.govscielo.brresearchgate.net The choice of solvent is critical for achieving effective separation. scielo.br For instance, crystallization can effectively remove unreacted fatty acids and other impurities, leading to a high-purity product. scielo.br

Washing: The crude product is often washed to remove residual catalysts and water-soluble impurities. ajgreenchem.comnih.gov Aqueous solutions of weak bases may be used to neutralize and remove acidic catalysts. nih.gov

Column Chromatography: For achieving very high purity, column chromatography can be employed to separate the desired ester from other components. ajgreenchem.comosti.gov

Advanced Material Characterization and Mechanistic Insights of Pentaerythritol Dibehenate

Spectroscopic and Chromatographic Elucidation of Chemical Structure and Purity

The definitive identification and purity assessment of Pentaerythritol (B129877) Dibehenate rely on a combination of spectroscopic and chromatographic techniques. These methods provide a comprehensive understanding of its molecular structure and the presence of any related substances or impurities. rsc.orgmdpi.com

Spectroscopic methods are essential for confirming the molecular architecture. Fourier-transform infrared spectroscopy (FT-IR) is used to identify key functional groups. The spectrum of Pentaerythritol Dibehenate would prominently feature a strong absorption band for the ester carbonyl group (C=O) and characteristic bands for C-H stretching in the long alkyl chains of the behenate (B1239552) moieties. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, offers a detailed map of the molecule, allowing for the unambiguous assignment of protons and carbons in the pentaerythritol core and the fatty acid chains. Mass Spectrometry (MS), often coupled with a chromatographic inlet, confirms the molecular weight of the compound and can help identify related esters by their mass-to-charge ratio. nih.gov

Chromatographic techniques are the standard for determining the purity of this compound. Due to its high molecular weight and low volatility, High-Performance Liquid Chromatography (HPLC) is a more suitable method than Gas Chromatography (GC). mdpi.com A reversed-phase HPLC method, similar to those used for other large lipid esters, can effectively separate this compound from potential byproducts such as mono-, tri-, and tetra-esters of pentaerythritol, as well as from unreacted behenic acid and pentaerythritol. nih.govchromforum.org Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, which are sensitive to non-UV absorbing compounds.

Table 1: Analytical Techniques for Characterization of this compound

TechniquePurposeKey Information Obtained
FT-IR SpectroscopyFunctional Group IdentificationConfirms presence of ester (C=O) and alkyl (C-H) groups.
NMR Spectroscopy (¹H, ¹³C)Structural ElucidationProvides detailed molecular structure and confirms the esterification positions.
Mass Spectrometry (MS)Molecular Weight ConfirmationDetermines the molecular mass and helps identify related ester impurities.
High-Performance Liquid Chromatography (HPLC)Purity Assessment & QuantificationSeparates and quantifies the diester from other related substances.

Thermal Behavior and Stability Analysis

The thermal properties of this compound are critical for its application, particularly in systems subjected to high temperatures. Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides comprehensive data on its stability and phase transitions. gammadata.se

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. ardena.com For a high-purity long-chain ester like this compound, the TGA curve would typically show high thermal stability, with significant weight loss occurring only at elevated temperatures, indicating the onset of thermal decomposition. The presence of impurities, such as residual solvents or reactants, can lower the decomposition temperature. zbaqchem.comosti.gov

DSC measures the heat flow into or out of a sample during a controlled temperature scan, identifying phase transitions. woodresearch.sk A typical DSC thermogram for this compound would show a distinct endothermic peak corresponding to the melting of its crystalline structure. The temperature of this peak defines its melting point (Tₘ), while the area under the peak corresponds to the enthalpy of fusion (ΔHբ). These values are crucial indicators of the material's crystallinity and purity. researchgate.net

Table 2: Illustrative Thermal Properties of this compound

Thermal PropertyTechniqueTypical Value RangeSignificance
Melting Point (Tₘ)DSC70 - 85 °CIndicates the transition from solid to liquid state; related to purity and polymorphic form.
Enthalpy of Fusion (ΔHբ)DSC150 - 200 J/gMeasures the energy required to melt the material; reflects the degree of crystallinity.
Decomposition Temperature (Tₔ)TGA> 300 °CIndicates the onset of thermal degradation; defines the upper limit for processing temperature.

Rheological Properties and Viscoelastic Behavior

Polymers and complex esters like this compound exhibit both elastic (solid-like) and viscous (liquid-like) properties, a behavior known as viscoelasticity. uobabylon.edu.iq This dual nature is analyzed by measuring the material's response to an applied stress or strain. In dynamic oscillatory tests, the key parameters are the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. mdpi.com For this compound in a molten state or as part of a structured fluid, a dominant storage modulus (G' > G'') indicates a more solid-like, elastic structure.

Shear-Thinning and Thixotropic Characteristics in this compound Systems

When used as a rheological modifier, this compound systems often exhibit non-Newtonian behavior. One of the most important characteristics is shear-thinning (or pseudoplasticity), where the viscosity of the material decreases as the applied shear rate increases. researchgate.net This occurs because the randomly oriented long behenate chains align in the direction of flow under shear, reducing flow resistance.

In addition to being shear-thinning, these systems can also be thixotropic. aoblpump.com Thixotropy is a time-dependent shear-thinning property; after the shear is removed, the system's viscosity gradually recovers as its internal structure rebuilds. anton-paar.com This is a desirable property in applications like coatings and cosmetics, where a product should flow easily during application but then set and hold its shape. Thixotropy can be quantified by measuring the area within a hysteresis loop generated by ramping the shear rate up and then down, or by calculating a thixotropic index from viscosity measurements at different shear rates or times. ustb.edu.cnparker.com

Table 3: Illustrative Rheological Characteristics

PropertyDescriptionMechanism
Shear-ThinningViscosity decreases with increasing shear rate.Alignment of long alkyl chains in the direction of flow.
ThixotropyTime-dependent viscosity recovery after shear is removed.Gradual rebuilding of the internal molecular network.

Influence of Molecular Architecture on Rheological Modifier Performance

The effectiveness of this compound as a rheological modifier is directly linked to its unique molecular architecture. researchgate.net The structure consists of a compact, rigid central core (pentaerythritol) from which two long, flexible, and lipophilic C22 alkyl chains (behenate) extend. This combination allows the molecules to self-assemble into three-dimensional networks, effectively structuring liquid phases and increasing viscosity.

The purity and composition of the material are critical. The presence of mono-, tri-, or tetra-esterified species alongside the primary diester will significantly impact performance. For instance, a higher concentration of tri- and tetra-esters could lead to a more cross-linked and rigid network, resulting in higher viscosity and gelling efficiency. Conversely, a higher level of mono-esters might disrupt the network formation, leading to lower viscosity. The specific ratio of these different esters dictates the final rheological profile of the system. nih.gov

Interfacial Rheology in Multi-Component Systems

In multi-component systems like emulsions (e.g., oil-in-water), this compound can migrate to the interface between the two immiscible phases. numberanalytics.com Interfacial rheology studies the mechanical properties of these two-dimensional interfaces. biolinscientific.com Due to its amphiphilic character, this compound can form a viscoelastic film at the oil-water interface, which is crucial for the stability of emulsions. researchgate.net This interfacial film resists deformation and drainage, preventing droplets from coalescing. The strength and viscoelasticity of this film, characterized by interfacial storage and loss moduli, are key to creating stable emulsions. oatext.com

Crystallization Behavior and Polymorphism Studies

Like many long-chain lipids and esters, this compound is expected to exhibit complex crystallization behavior, including polymorphism. fu-berlin.de Polymorphism is the ability of a substance to exist in multiple distinct crystalline forms, each with a different crystal lattice arrangement. These different polymorphs (often designated as α, β', and β) have different physical properties, including melting points, solubilities, and stabilities.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating polymorphism. A DSC thermogram may show multiple melting peaks or solid-solid transitions prior to melting, which are indicative of polymorphic transformations. fu-berlin.de The crystallization process itself—influenced by factors like cooling rate, solvent, and impurities—determines which polymorphic form is obtained. researchgate.net For example, rapid cooling often yields a less stable α-form, which may then transform into a more stable β' or β form upon heating or over time. Understanding and controlling the polymorphism of this compound is essential for ensuring consistent performance in applications where its solid-state properties are critical.

Table 4: Hypothetical Polymorphic Forms of this compound

PolymorphRelative StabilityHypothetical Melting PointTypical Formation Condition
α (Alpha)MetastableLowRapid cooling from the melt.
β' (Beta Prime)IntermediateMediumSlower cooling or transition from α-form.
β (Beta)Most StableHighVery slow cooling or annealing at elevated temperatures.

Crystal Habit Modification and Control Mechanisms for Pentaerythritol-based compounds.

The crystal habit of pentaerythritol (PE) and its derivatives is a critical factor influencing the material's physical properties. Typically, PE crystals exhibit a rod-like or tetragonal dipyramidal morphology, which can result in low bulk density and poor flowability. researchgate.netmdpi.com Several strategies are employed to modify this crystal habit to achieve more desirable forms, such as spherical or low aspect ratio crystals.

One primary control mechanism is the use of additives during the crystallization process. mdpi.com Additives can influence crystal morphology by selectively adsorbing onto specific crystal faces, thereby inhibiting or promoting growth in certain directions. mdpi.com For instance, dipentaerythritol (B87275) (DPE), a common impurity in PE production, has been shown to decrease the aspect ratio and improve the bulk density of PE crystals. researchgate.netmdpi.com The interaction between DPE molecules and PE crystal faces can be analyzed using the modified attachment energy (AE) model, which characterizes the intensity of these interactions. mdpi.comresearchgate.net

Cellulose derivatives, such as methylcellulose (B11928114) (MC) and hydroxypropyl methylcellulose (HPMC), are also effective additives for modifying PE crystal morphology. researchgate.netmdpi.com The addition of MC and HPMC solutions can lead to the formation of spherical PE crystals. researchgate.netmdpi.com The mechanism for this transformation is proposed to occur in five steps. researchgate.netmdpi.com

The solvent environment also plays a crucial role in determining crystal habit. Cooling crystallization of PE in different mixed solvents, such as methanol, ethanol, isopropanol (B130326), and acetonitrile, has been studied. mdpi.com With the exception of the isopropanol system, the resulting crystals generally maintain the tetragonal dipyramidal habit, indicating that the choice of solvent can influence the final crystal form. mdpi.com

Furthermore, process conditions during crystallization, including mixing intensity, cooling profile, batch time, saturation temperature, and seeding, all have an impact on the granulometric properties of pentaerythritol. researchgate.net By carefully controlling these parameters, it is possible to influence the crystal size distribution. researchgate.net For example, an optimal cooling profile, shorter retention time, higher agitation rate, and lower seed surface area have been found to improve the crystal size distribution. researchgate.net

The table below summarizes the effect of different additives on the crystal habit of pentaerythritol.

AdditiveEffect on Crystal HabitReference
Dipentaerythritol (DPE)Decreased aspect ratio, improved bulk density researchgate.netmdpi.com
Methylcellulose (MC)Formation of spherical crystals researchgate.netmdpi.com
Hydroxypropyl methylcellulose (HPMC)Formation of spherical crystals researchgate.netmdpi.com

Impact of Impurities on Crystallization Kinetics.

Impurities present during the crystallization of pentaerythritol (PE) and its esters can significantly alter the crystallization kinetics, including nucleation and crystal growth rates. The presence of impurities can either inhibit or promote these processes, depending on the nature of the impurity and its concentration.

Studies on the crystallization of PE from aqueous solutions have shown that the crystal growth rate's dependence on supersaturation changes in the presence of impurities. In a pure PE-water system, the growth rate has a second-order dependence on supersaturation. researchgate.net However, when impurities are present, the crystal growth rate becomes proportional to the supersaturation to the power of 3.5. researchgate.net This indicates a more complex growth mechanism, likely involving both surface integration and diffusion limitations. researchgate.net

Impurities can also affect the nucleation process. It has been observed that the primary nucleation rate of PE decreases as the purity of the product decreases. researchgate.net The addition of impurities like formaldehyde (B43269) and formic acid also depresses the nucleation kinetics. researchgate.net This is hypothesized to be due to the adsorption of impurities onto the surface of solute aggregates, which inhibits their growth to the critical nucleus size. researchgate.net This effect is more pronounced at lower temperatures, where impurity adsorption is stronger. researchgate.net

Conversely, some impurities can accelerate crystallization. Sorbitan (B8754009) esters, for example, have been shown to affect the crystallization of cocoa butter, a complex mixture of triglycerides. Solid-state sorbitan esters accelerate the early stages of solidification. science.gov

In the context of pentaerythritol tetranitrate (PETN), a derivative of pentaerythritol, various impurities have been identified, including homologues and derivatives with different functional groups. science.govosti.gov These impurities can alter the physical and chemical properties of PETN and their relative concentrations can be used to "fingerprint" different batches. science.gov The presence of these impurities can influence crystal growth and morphology. osti.gov

The table below summarizes the impact of different types of impurities on the crystallization kinetics of pentaerythritol-based compounds.

Impurity TypeImpact on Crystallization KineticsSystemReference
Unspecified Impurities in PEChanges growth rate dependence on supersaturation from 2nd to 3.5 order.Pentaerythritol-water researchgate.net
Formaldehyde, Formic AcidDepresses primary nucleation rate.Pentaerythritol-water researchgate.net
Dipentaerythritol (DPE)Modifies crystal habit, decreases aspect ratio.Pentaerythritol researchgate.netmdpi.com
Sorbitan EstersAccelerates early-stage solidification.Cocoa Butter science.gov
Homologues in PETNAlters physical and chemical properties.Pentaerythritol Tetranitrate science.govosti.gov

Surface Chemistry and Wettability Investigations.

The surface chemistry and wettability of this compound are critical properties, particularly in applications where it is used as a component in emulsions, coatings, and other formulations. As a lipophilic surface-active agent, this compound influences the interfacial properties of systems in which it is incorporated. google.comgoogle.com.kw

Pentaerythritol esters, in general, are derived from the esterification of pentaerythritol with fatty acids. google.com In the case of this compound, the esterifying acid is behenic acid. google.com The presence of both polar hydroxyl groups (if any are unreacted) and long non-polar fatty acid chains gives these molecules their surface-active properties. The lipophilic nature of this compound indicates its tendency to dissolve in fat-like solvents or lipids. google.comgoogle.com.kw

In oil-in-water emulsions, lipophilic surfactants like this compound are essential components of the oil phase. google.com Their function is to reduce the interfacial tension between the oil and water phases, thereby stabilizing the emulsion. The effectiveness of a surfactant is often characterized by its Hydrophilic-Lipophilic Balance (HLB) value. While the specific HLB for this compound is not provided in the search results, it is classified as a lipophilic surfactant, suggesting a lower HLB value. google.comgoogle.com.kw

The wettability of a surface is determined by the balance of adhesive and cohesive forces. For a material like this compound, its interaction with different surfaces will depend on the polarity of both the substrate and the ester. The long behenate chains would promote wetting of non-polar, hydrophobic surfaces, while any free hydroxyl groups could interact with more polar substrates.

Surface Functionalization and Adhesion Properties.

The structure of pentaerythritol and its esters allows for surface functionalization to tailor their adhesion properties. The core pentaerythritol molecule has four hydroxyl groups that can be esterified. wikipedia.org By controlling the degree of esterification, it's possible to produce partial esters with remaining free hydroxyl groups. google.com These hydroxyl groups provide sites for further chemical modification or for hydrogen bonding interactions with substrates, which can enhance adhesion.

For instance, in the context of coatings and adhesives, the polyol part of a pentaerythritol ester can act as a redistribution compound through transesterification. gantrade.com This reactivity can contribute to the adhesive properties of the formulation. Urethane acrylates based on pentaerythritol, for example, exhibit very good adhesion and flexibility. gantrade.com

The adhesion of pentaerythritol-based materials is also influenced by their interaction with other components in a formulation. For example, rosin (B192284) esters derived from pentaerythritol are effective tackifiers and are compatible with many polymers. lcycic.com The stability and adhesive properties of these rosin esters are enhanced by the use of pentaerythritol and dipentaerythritol. lcycic.com

In applications such as thermosensitive recording media, the interaction between the hydroxyl groups of pentaerythritol-based compounds and other components is important. epo.org Furthermore, in detergent granules, non-volatile, hydrogen-bondable organic compounds, which can include pentaerythritol derivatives, are used to prevent the rub-off of colorants, indicating their adhesive or binding properties. google.com

Interaction with Substrates and Other Material Components.

The interaction of this compound with substrates and other materials is largely governed by its chemical structure, specifically the long, non-polar behenate chains and the central pentaerythritol core. As a lipophilic compound, it will readily interact with and adhere to non-polar surfaces and other lipophilic materials. google.comgoogle.com.kw

In composite materials and formulations, this compound can act as a dispersing agent or a lubricant. For example, in the context of an image forming apparatus, pentaerythritol ester compounds are used in the toner, where they interact with the binder resin. epo.org Upon heating, the ester melts and plasticizes the binder resin, lowering the viscosity and improving the low-temperature fixability of the toner on a substrate. epo.org

The compatibility of pentaerythritol esters with other components is crucial for the stability and performance of the final product. For instance, rosin esters made from pentaerythritol are compatible with a wide range of polymers and are used as tackifiers in adhesives. lcycic.com In oil-in-water emulsions for agricultural applications, pentaerythritol esters are part of the oil phase and interact with other surfactants, both lipophilic and hydrophilic, to create a stable emulsion. google.com

The interaction of this compound with other components can also be seen in its use as a thickening agent in topical preparations. google.com Its waxy nature at room temperature contributes to the viscosity and texture of the final product.

The table below summarizes the interactions of pentaerythritol esters with various substrates and components.

ApplicationInteracting Component/SubstrateNature of InteractionReference
TonerBinder ResinPlasticization upon melting epo.org
AdhesivesPolymersTackification lcycic.com
Oil-in-Water EmulsionsOil and Water Phases, Other SurfactantsEmulsification, stabilization google.com
Topical PreparationsOther formulation componentsThickening, viscosity modification google.com
Detergent GranulesColorants, substrateBinding, prevention of rub-off google.com

Specialized Engineering and Industrial Applications of Pentaerythritol Dibehenate

Role as an Advanced Lubricant in High-Performance Systemsjdlubricant.comgoogle.comelementis.com

Pentaerythritol (B129877) esters, including the dibehenate variant, are integral to the formulation of high-performance synthetic lubricants. jdlubricant.com Their inherent stability and desirable viscosity characteristics make them suitable for demanding environments where conventional lubricants may falter.

Lubrication Mechanisms and Film Formationjdlubricant.comelementis.com

The lubrication efficacy of pentaerythritol dibehenate is rooted in its molecular structure. The long, straight-chain behenic acid moieties, combined with the central pentaerythritol core, contribute to the formation of a robust and stable lubricating film. This film effectively separates moving surfaces, minimizing friction and wear. jdlubricant.com The mechanism involves the adsorption of the polar ester molecules onto the metal surfaces, creating a protective layer. Under boundary lubrication conditions, where direct metal-to-metal contact is possible, this film acts as a sacrificial layer, preventing catastrophic failure of the lubricated components. The formation of this protective film is a result of the chemical reactivity between the lubricant components and the friction surfaces, a process that can be influenced by the emission of low-energy electrons from the rubbing surfaces. tribologia.org

The effectiveness of the lubricating film is also dependent on the lubricant's ability to withstand high pressures and maintain its viscosity. In elastohydrodynamic lubrication (EHL) regimes, the lubricant film thickness is a critical parameter. Studies on similar polyol esters have shown that molecular architecture and polarity play a significant role in the film formation process. researchgate.net

Thermo-oxidative and Hydrolytic Stability in Lubricant Formulationsjdlubricant.comhoneywell.com

One of the key attributes of pentaerythritol esters is their exceptional thermo-oxidative stability. jdlubricant.comcnlubricantadditive.com This means they can resist breakdown and degradation at elevated temperatures in the presence of oxygen, which is a critical requirement for lubricants used in high-temperature applications. This stability extends the service life of the lubricant and ensures consistent performance. jdlubricant.com Research indicates that pentaerythritol esters exhibit better thermal and oxidative stability compared to mineral oil-based lubricants. researchgate.net

Hydrolytic stability, the ability to resist chemical decomposition in the presence of water, is another crucial property for lubricants. machinerylubrication.com While ester-based fluids can be susceptible to hydrolysis, the long-chain fatty acids in this compound contribute to improved resistance against this degradation pathway. Good hydrolytic stability prevents the formation of corrosive acids and maintains the lubricant's integrity over time. cnlubricantadditive.commachinerylubrication.com

PropertySignificance in Lubricant FormulationsReference
High Thermal-Oxidative Stability Resists breakdown at high temperatures, extending lubricant life and ensuring consistent performance. jdlubricant.comcnlubricantadditive.com
Good Hydrolytic Stability Resists chemical decomposition in the presence of water, preventing acid formation and maintaining lubricant integrity. cnlubricantadditive.commachinerylubrication.com

Performance in Extreme Conditions, such as aviation lubricantselementis.com

The demanding environment of aviation gas turbines necessitates lubricants with exceptional performance characteristics. Pentaerythritol esters are a cornerstone in the formulation of synthetic lubricants for aviation applications due to their ability to function across a wide temperature range, from cold starts to extremely high operating temperatures. made-in-china.comstle.org Their high flash point and low volatility are critical safety and performance factors in this context. cnlubricantadditive.com

In the context of modern jet engines that operate under increasingly severe conditions, the tendency of lubricants to form deposits at high temperatures is a major concern. google.com Lubricants formulated with technical grade pentaerythritol esters have shown a lower propensity for deposit formation at temperatures encountered in these engines, which is crucial for improved performance and reliability. google.com The ability of polyol ester-based lubricants to perform favorably at higher temperatures is a key reason for their use in the aviation industry. researchgate.net

Application as a Rheology Modifier in Advanced Material Formulationshoneywell.commachinerylubrication.commdpi.com

Beyond lubrication, this compound serves as a functional additive, specifically as a rheology modifier, in a variety of advanced material formulations. Rheology modifiers are crucial for controlling the flow and deformation properties of a material, which in turn affects its processing, application, and final performance. specialchem.com

Modification of Viscosity and Texture in Non-Clinical Systemshoneywell.commachinerylubrication.commdpi.com

In various non-clinical systems, such as industrial coatings and inks, this compound can be used to modify viscosity and texture. By incorporating it into a formulation, it is possible to achieve a desired viscosity profile, such as a high viscosity at rest to prevent settling and a lower viscosity under shear for ease of application. innoget.com This thixotropic behavior is highly desirable in many applications. innoget.com The use of rheology modifiers allows for the formulation of products with reduced splatter and sag, and improved film build. specialchem.com In some systems, these modifiers can also enhance the heat stability of emulsions. fu-berlin.de

The effectiveness of a rheology modifier is dependent on its chemical compatibility with the other components of the formulation. innoget.com For instance, in solvent-borne systems, the choice of rheology modifier must consider the chemistry of the solvent. elementis.com

ParameterDesired Effect of Rheology ModifierReference
Viscosity at Rest High, to prevent settling of suspended particles. innoget.com
Viscosity under Shear Low, for ease of application (e.g., brushing, spraying). innoget.com
Thixotropic Recovery Fast return to high viscosity after shear is removed. innoget.com

Stabilization of Dispersions and Emulsionselementis.comspecialchem.com

This compound can contribute to the stability of dispersions and emulsions. In oil-in-water emulsions, it can act as a lipophilic surface-active agent. google.comgoogle.com These agents are crucial for forming a stable interface between the oil and water phases, preventing coalescence of the dispersed droplets. The stability of such emulsions is critical in various industrial products, including certain types of agricultural formulations. google.comgoogle.com The presence of a polymeric surface-active agent can further enhance the stability of the formulation, especially in the presence of electrolytes. google.com The goal is to create a stable system where oily globules have a small and uniform particle size. google.com

Influence on Material Processing and Application Characteristics

This compound, a derivative of pentaerythritol, finds utility in various material processing applications due to its unique properties. While specific data on this compound is limited in the provided search results, the broader family of pentaerythritol esters offers insights into its likely functions.

Pentaerythritol esters, in general, are recognized for their role as lubricants, stabilizers, and pour-point depressants. google.com In the context of polymer processing, these esters can be incorporated as plasticizers. google.com For instance, in the production of articles from polymeric compositions, the amount of a plasticizing ester can range from approximately 5 to 50 parts per 100 parts of the polymer, with a range of 20 to 40 parts being particularly effective for electrical applications. google.com The addition of these esters is typically achieved through conventional compounding equipment like heated roll mills or internal mixers to ensure thorough dispersion within the resin. google.com

The physical form of related compounds, such as pentaerythritol, is a white, crystalline, and odorless powder. ulprospector.com This suggests that this compound would likely be a solid that can be incorporated into various formulations. The processing of materials containing pentaerythritol derivatives often involves heating to ensure proper mixing and dispersion. For example, the preparation of flame-retardant compositions involves mixing in a Brabender head at 200°C. google.com

In fabric softening applications, a related compound, pentaerythritol distearate, is heated to melt it before emulsification. google.com This indicates that thermal processing is a key step in utilizing these types of esters.

Integration into Polymer Science and Composites

Pentaerythritol and its derivatives are integral to polymer science, serving multiple functions that enhance the properties of various polymers.

Pentaerythritol esters are effective plasticizers for resinous compositions, particularly for halogen-containing vinyl resins like polyvinyl chloride (PVC). google.com They are used to impart flexibility to otherwise rigid polymers. specialchem.com For instance, pentaerythritol fatty acid esters are efficient lubricants and PVC plasticizers. aldehydeepc.com The use of these esters can significantly improve the processability and service life of PVC products. researchgate.net

As a stabilizer, pentaerythritol and its derivatives contribute to the thermal stability of polymers. belikechem.com For example, a product containing a high percentage of dipentaerythritol (B87275) acts as a special assistant heat stabilizer for PVC, showing synergistic effects with other stabilizers like zinc stearate. belikechem.com It is known to improve initial coloring, long-term thermal stability, and weather resistance in PVC products. belikechem.com The addition level for such stabilizers in polymers is typically low, around 0.05% to 0.3%. belikechem.com

A study on a bismaleate pentaerythritol ester demonstrated its effectiveness as an auxiliary heat stabilizer for PVC when used in combination with calcium/zinc stearate, significantly improving the thermal stability time. researchgate.net

Pentaerythritol is a key component in intumescent flame-retardant systems. mdpi.com These systems typically consist of a carbon source (pentaerythritol), an acid source (like ammonium (B1175870) polyphosphate), and a gas source (like melamine). mdpi.com When exposed to heat, the acid source promotes the dehydration and crosslinking of the carbon source to form a protective char layer, while the gas source releases non-flammable gases that cause the char to swell. mdpi.com

Pentaerythritol diphosphonates have been specifically developed for use in flame-retardant polymer compositions, often in conjunction with a halogenated organic compound. google.com The ratio of the diphosphonate to the halogenated compound can range from about 1:5 to 15:1. google.com These compositions can contain up to 50% of this flame-retardant additive combination. google.com

Research has also explored the use of intumescent flame retardants composed of phosphoric acid, melamine, and pentaerythritol in silicone rubber composites to enhance their fire resistance. mdpi.com

The molecular structure of pentaerythritol, with its four hydroxyl groups, makes it a valuable building block for creating cross-linked polymer structures. saatchi-global.com This cross-linking capability is fundamental to enhancing the durability and rigidity of coatings and resins. saatchi-global.com

In the field of polymer modification, grafting techniques are employed to chemically bond functional molecules onto polymer chains. For instance, a graftable voltage stabilizer has been synthesized to be grafted onto crosslinked polyethylene (B3416737) (XLPE) molecular chains during the crosslinking process. nih.gov This process involves the opening of double bonds in the stabilizer molecule by free radicals generated on the polymer chain, leading to the formation of a carbon-carbon crosslink. nih.gov

Pentaerythritol triacrylate (PETA), a derivative of pentaerythritol, is used in photocrosslinking applications. nih.gov It can be copolymerized with other monomers, such as L-lactide, to create polymers with terminal acrylate (B77674) groups that can be crosslinked upon exposure to UV light, forming a network structure. nih.gov This crosslinking significantly improves the polymer's properties, with gel content reaching as high as 91%. nih.gov

The use of crosslinking agents is a common practice in polymer science to improve the toughness and thermal properties of materials like polylactic acid (PLA). nih.gov

Development in Coatings, Inks, and Adhesives

Pentaerythritol and its esters are widely used in the formulation of coatings, inks, and adhesives to enhance their performance characteristics. vidar-chemical.comterchemicals.com

The cross-linked molecular networks created by pentaerythritol make coatings resistant to cracking, abrasion, and environmental degradation. saatchi-global.com This durability is particularly important for demanding applications such as automotive finishes and industrial protective coatings. saatchi-global.com

In inks and varnishes, rosin (B192284) esters derived from pentaerythritol are used to improve the hardness, luster, and durability of the printed film. aldehydeepc.comzbaqchem.com Similarly, in adhesives, pentaerythritol-based rosin esters act as effective tackifiers. lcycic.com

Adhesion Promotion and Binder Characteristics

This compound, a diester of the polyol pentaerythritol and the long-chain fatty acid, behenic acid, exhibits properties that make it a valuable component in various industrial formulations, particularly where adhesion and binding are critical. Its waxy nature, coupled with the presence of polar hydroxyl and ester groups, allows it to function effectively as a binder and adhesion promoter in specialized applications such as inks, toners, and coatings.

In the formulation of printing inks and toners, this compound serves as a key ingredient in the waxy medium. Its chemical structure facilitates the uniform dispersion of pigments, such as carbon black, and prevents their flocculation. google.com This is crucial for achieving consistent color strength, print quality, and preventing the "blooming" effect, where the wax crystallizes on the surface, leading to a dull and easily smudged finish. google.com The binder characteristics of this compound ensure that the pigment particles are securely bound to the substrate upon application.

Patents related to toner and ink formulations list this compound as a component of the wax or binder system. For instance, it has been included in toner compositions to ensure good fluidity, transferability, and fixing ability, even under prolonged use. google.com These applications highlight its role in maintaining the integrity and stability of the final product. Furthermore, adducts of this compound with isocyanates have been developed as waxes for transfer layers in heat transfer recording media, indicating its utility in creating adhesive layers that respond to thermal stimuli.

The table below summarizes the roles of this compound in adhesion and binding applications as inferred from patent literature.

Application AreaFunction of this compoundReference
Carbon InksUniform dispersion of carbon black, prevents flocculation google.com
Toner FormulationsBinder, promotes fluidity and transferability google.com
Heat Transfer MediaComponent of adhesive wax layer

Novel Applications in Phase Change Materials and Energy Storage Systems

The field of thermal energy storage is actively exploring organic compounds as phase change materials (PCMs) due to their high latent heat storage capacity, chemical stability, and tunable phase transition temperatures. Pentaerythritol itself is a well-studied solid-solid PCM, valued for its high enthalpy of phase change. ntnu.noresearchgate.net Building on this, esters of pentaerythritol, including long-chain fatty acid esters like this compound, are emerging as promising candidates for latent heat storage.

The fundamental principle behind using these esters as PCMs lies in the energy absorbed or released during their solid-liquid phase transition. The long aliphatic chains of the behenate (B1239552) groups can arrange into ordered crystalline structures in the solid state. Upon heating, this ordered structure breaks down into a disordered liquid state, absorbing a significant amount of latent heat. This process is reversible, with the stored heat being released upon cooling and recrystallization.

Research into fatty acid esters of polyols has shown that their thermal properties, such as melting point and latent heat of fusion, are influenced by the chain length of the fatty acid and the structure of the polyol. rsc.orgontosight.ai For instance, a study on sugar alcohol monobehenates, which are structurally analogous to this compound, demonstrated that the thermal stability is largely governed by the hydrophobic interactions between the long alkyl chains. rsc.org This suggests that the behenate chains in this compound would play a dominant role in its thermal energy storage characteristics.

While direct experimental data on the phase change properties of pure this compound is scarce in publicly available literature, the properties of related compounds provide a strong indication of its potential. The table below presents data for Pentaerythritol, which serves as the parent polyol, and provides a baseline for the thermal properties that can be expected and potentially tailored by esterification.

PropertyValue for PentaerythritolReference
Phase Transition Temperature~184.5 °C (solid-solid) ntnu.no
Latent Heat of Phase Change~311.6 J/g ntnu.no
Specific Heat Capacity (40-160 °C)1.43 - 2.06 J/gK ntnu.no
Thermal Conductivity (25-175 °C)0.93 - 0.56 W/mK ntnu.no
Melting Point~256.2 °C ntnu.no

The esterification of pentaerythritol with behenic acid to form this compound would likely result in a PCM with a different, potentially lower, melting point and distinct latent heat characteristics compared to the parent polyol. The long hydrocarbon chains of the behenic acid moieties would contribute significantly to the latent heat of fusion. The potential to synthesize a range of esters (mono-, di-, tri-, and tetra-behenates) offers a pathway to fine-tune the thermal properties for specific energy storage applications, such as in solar thermal systems, waste heat recovery, and thermal management of electronics. Further research is needed to fully characterize the thermal energy storage capabilities of this compound and its derivatives.

Computational and Theoretical Modeling of Pentaerythritol Dibehenate Systems

Molecular Dynamics Simulations for Structural and Dynamic Properties of Pentaerythritol-based materials

Molecular Dynamics (MD) simulations are a cornerstone of computational materials science, enabling the investigation of the structural and dynamic properties of molecules over time. For pentaerythritol-based materials, MD simulations provide critical insights into behaviors such as thermal decomposition, low-temperature fluidity, and interactions with other molecules.

Reactive force fields, such as ReaxFF, are particularly effective for studying chemical processes like thermal decomposition. In simulations of pentaerythritol (B129877) tetranonanoate (PENTA-TNA), a representative synthetic ester, the initial step in thermal decomposition was identified as the breaking of the ester bond. bohrium.com Subsequent reactions include decarboxylation and cleavage of C-C bonds. bohrium.com These simulations can predict the types and distribution of decomposition products at various temperatures. bohrium.com

MD simulations are also used to understand and predict macroscopic properties like the pour point. Studies have explored how the molecular structure of pentaerythritol esters influences their low-temperature flow properties. citedrive.com For instance, it has been shown that esters with branched chains tend to have lower pour points compared to their linear counterparts with the same carbon number. citedrive.com The position of the branch along the ester chain also plays a role in its effectiveness at reducing the pour point. citedrive.com

Furthermore, MD simulations can model the diffusion of gases within synthetic esters, which is crucial for applications like transformer oils where dissolved gas analysis is used for fault diagnosis. mdpi.com These simulations calculate diffusion coefficients for various gases and analyze the effect of temperature on their diffusion characteristics, linking them to the free volume within the liquid. mdpi.com

Table 1: Key Findings from Molecular Dynamics Simulations of Pentaerythritol Esters

Property Investigated Simulation Method Key Findings Reference(s)
Thermal Decomposition ReaxFF MD Initial bond-breaking occurs at the ester bond. Main gaseous products include C2, CO2, and C3. bohrium.com
Low-Temperature Flow MD Simulation Branched ester chains lower the pour point. Pour point is sensitive to the carbon number parity of the ester chain. citedrive.com
Solubility Parameters MD Simulation Solubility parameters of pentaerythritol esters decrease with increasing temperature and tail alkyl group length. taylorfrancis.com

| Gas Diffusion | MD Simulation with PCFF | Diffusion coefficients of gases like H₂, CH₄, and CO₂ increase non-linearly with temperature. | mdpi.com |

Quantum Chemical Calculations for Reaction Mechanisms and Stability

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure, stability, and reactivity of molecules. These methods are invaluable for elucidating reaction mechanisms at the atomic level. While specific studies on pentaerythritol dibehenate are not widely available, research on related compounds like pentaerythritol tetranitrate (PETN) and other pentaerythritol esters demonstrates the power of this approach.

For energetic materials like PETN, quantum chemistry is used to investigate decomposition pathways and shock sensitivity. science.gov Calculations can determine the bond dissociation energies, revealing the weakest links within a molecule. For PETN, the O–NO2 bond is consistently identified as the initial site of cleavage in thermal decomposition. acs.org The energy required to break other bonds, such as C–C or C–ONO2, is significantly higher, explaining the relative abundance of certain intermediate products during decomposition. acs.orgnih.gov

Quantum chemical calculations also help in understanding the stabilizing effects of certain molecular structures. For example, in the development of PVC heat stabilizers, quantum methods like Natural Bond Orbital (NBO) analysis have been used to analyze the charge distribution in bismaleate pentaerythritol esters, explaining their mechanism of thermal stabilization. researchgate.net These computational techniques can guide the design of new molecules with desired properties by providing a fundamental understanding of structure-property relationships. uni-konstanz.dearxiv.org

Table 2: Application of Quantum Chemical Calculations to Pentaerythritol Derivatives

Subject of Study Computational Method Information Obtained Key Finding Reference(s)
PETN Decomposition ReaxFF/MD, DFT Reaction pathways, bond energies, product formation The O–NO2 bond is the primary trigger for decomposition. science.govacs.org
PETN Stability DFT (B3LYP/6-31G**) Physicochemical parameters in different solvents Toluene (B28343) is predicted to be a good solvent for enhancing the explosive properties of PETN. dergipark.org.tr
PVC Heat Stabilizer NPA Charge Distribution Analysis Thermal stabilization mechanism Analysis of charge distribution helps explain how the ester improves the thermal stability of PVC. researchgate.net

| General Molecule Design | B3LYP, G4MP2 | Geometric, energetic, electronic, and thermodynamic properties | Creation of large databases of molecular properties to guide materials design. | uni-konstanz.de |

Predictive Modeling of Rheological Behavior

The rheological behavior of pentaerythritol esters is critical for their primary application as lubricants and in formulations like cosmetics and plastics. Predictive modeling aims to correlate the molecular structure of these esters with their macroscopic flow properties, such as viscosity.

The viscosity of pentaerythritol esters is highly dependent on temperature, pressure, and molecular architecture. researchgate.net Experimental studies have shown that dynamic viscosity increases with the length and branching of the fatty acid chains attached to the pentaerythritol core. researchgate.netacs.org For example, pentaerythritol tetra-2-ethylhexanoate (an ester with branched chains) exhibits higher viscosity than pentaerythritol tetranonanoate (with linear chains). acs.org

Several mathematical models are used to describe and predict this non-Newtonian behavior. The Cross and Carreau-Yasuda models are frequently employed to fit experimental data and determine key parameters like zero-shear viscosity. researchgate.net These models are essential for quality control and for designing formulations with specific flow characteristics. scielo.br Furthermore, models based on free-volume or hard-sphere concepts are used to analyze viscosity data and relate it to other thermodynamic properties like the thermal expansion coefficient and isothermal compressibility. researchgate.net This predictive capability reduces the need for extensive experimental measurements and accelerates the development of new lubricant formulations. nist.gov

Table 3: Rheological Models and Findings for Pentaerythritol Esters

Model/Theory Application Key Findings Reference(s)
Free-Volume/Hard-Sphere Models Analysis of experimental viscosity data Used to relate viscosity to pressure, temperature, and molecular structure (chain length, branching). researchgate.net
Carreau-Yasuda Model Calculation of zero-shear viscosity from experimental data Found to be highly suitable for predicting the zero-shear viscosity of PET modified with pentaerythritol. researchgate.net
Ostwald-de-Waele (Power Law) Model Characterization of non-Newtonian flow Confirms pseudoplastic (shear-thinning) behavior in various formulations. scielo.br

| Empirical Relationships | Correlation of structure and properties | Viscosity increases with the length and branching of fatty acid chains. | acs.orgacs.org |

Simulation of Crystal Growth and Morphology

The crystallization behavior of pentaerythritol and its esters is crucial for their purification, handling, and performance in various applications. Computational simulations provide a molecular-level view of crystal growth, helping to predict and control the final crystal shape (morphology) and quality.

The Attachment Energy (AE) model is a widely used method to predict the vacuum morphology of a crystal. This model calculates the energy released when a growth slice attaches to a specific crystal face; faces with lower attachment energies grow slower and are therefore more prominent in the final crystal shape. mdpi.com

Simulations can be extended to include the effects of solvents or additives, which can dramatically alter crystal habits. MD simulations can model the interactions between solvent or additive molecules and specific crystal faces. mdpi.comresearchgate.net Stronger interactions lead to a decrease in the growth rate of that face, causing it to become larger. For example, simulations have shown how the presence of dipentaerythritol (B87275) (a common impurity) alters the crystal habit of pentaerythritol by selectively adsorbing onto certain crystal faces. mdpi.com

Multiscale simulation approaches, which combine MD with kinetic Monte Carlo (kMC) methods, can bridge the gap between molecular-level events and macroscopic crystal growth. gauss-centre.eu MD is used to calculate the rates of molecular attachment and detachment, which are then used as input for kMC simulations that can model the growth of a crystal over longer time and length scales. gauss-centre.eu These predictive models are essential for designing crystallization processes that yield crystals with desired size, shape, and purity. researchgate.netscirp.org

| MD and Kinetic Monte Carlo (kMC) | General Crystal Growth | Multiscale simulation of crystal growth from solution. | MD provides kinetic rates for kMC, which simulates macroscopic growth and morphology changes over time. | gauss-centre.eu |

Q & A

Q. Q1: What are the standard methods for synthesizing pentaerythritol dibehenate, and how can purity be validated?

Answer : Synthesis typically involves esterification of pentaerythritol with behenic acid under controlled conditions (e.g., acid catalysis at 120–150°C). Key validation steps include:

  • FT-IR spectroscopy to confirm ester linkage formation (C=O stretch at ~1740 cm⁻¹ and C–O–C at ~1250 cm⁻¹) .
  • DSC analysis to verify thermal stability and amorphous/crystalline phase transitions .
  • PXRD to detect residual crystallinity in the final product .
  • HPLC with UV detection for quantifying unreacted precursors and byproducts .

Q. Q2: How do researchers characterize the solubility profile of this compound in different solvents?

Answer : A systematic approach involves:

  • Phase solubility studies using solvents like ethanol, DMSO, and hexane under varying temperatures (25–60°C).
  • UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits .
  • Hansen solubility parameters to correlate solvent polarity with dissolution behavior .

Advanced Research Questions

Q. Q3: How can contradictions in thermal degradation data for this compound be resolved?

Answer : Conflicting DSC/TGA results often arise from impurities or polymorphic variations. Mitigation strategies include:

  • Replicate experiments under inert atmospheres (N₂/Ar) to minimize oxidative degradation .
  • PXRD and SEM to confirm polymorph consistency across batches .
  • Statistical validation (e.g., ANOVA or t-tests) to assess inter-batch variability .

Q. Q4: What advanced techniques are used to study the compound’s stability under hydrolytic stress?

Answer : Accelerated stability studies employ:

  • Forced degradation in acidic/alkaline buffers (pH 1–12) at 40–80°C .
  • LC-MS/MS to identify degradation products (e.g., free behenic acid or pentaerythritol fragments) .
  • Kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under standard conditions .

Q. Q5: How can computational modeling optimize this compound’s molecular interactions in polymer matrices?

Answer :

  • Molecular dynamics simulations to predict compatibility with polymers like PLA or PCL .
  • DFT calculations to analyze hydrogen-bonding interactions between ester groups and polymer backbones .
  • In vitro validation via tensile testing or rheology to correlate simulations with experimental data .

Methodological Considerations for Reproducibility

Q. Q6: What protocols ensure reproducibility in spectroscopic characterization?

Answer :

  • Standardized baseline correction for FT-IR/PXRD to minimize instrument-specific artifacts .
  • Cross-lab calibration using reference materials (e.g., NIST-certified standards) .
  • Open-access data repositories for raw spectral files to enable peer validation .

Q. Q7: How should conflicting cytotoxicity data from in vitro assays be addressed?

Answer :

  • Harmonized cell lines (e.g., HepG2 vs. HEK293) to isolate compound-specific effects .
  • Dose-response curves with ≥6 concentrations to calculate accurate IC₅₀ values .
  • Positive controls (e.g., DMSO for solvent effects) to validate assay sensitivity .

Data Interpretation Frameworks

Q. Q8: What statistical models are suitable for analyzing dose-dependent effects in biological assays?

Answer :

  • Non-linear regression (e.g., Hill equation) for sigmoidal dose-response relationships .
  • Bootstrap resampling to estimate confidence intervals for EC₅₀ values .
  • Multivariate analysis (PCA/PLS) to deconvolute confounding variables (e.g., pH, temperature) .

Q. Q9: How can researchers validate the absence of residual catalysts in synthesized batches?

Answer :

  • ICP-OES for trace metal analysis (e.g., Sn, Ti from Lewis acid catalysts) .
  • 1H NMR to detect proton environments indicative of unreacted catalysts .
  • SPE cleanup followed by GC-MS for organic catalyst residues .

Emerging Research Directions

Q. Q10: What gaps exist in understanding the compound’s role in controlled drug delivery systems?

Answer :

  • In vivo biodistribution studies using radiolabeled dibehenate derivatives .
  • Long-term degradation kinetics in physiological conditions (e.g., simulated body fluid) .
  • Comparative studies with structurally analogous esters (e.g., pentaerythritol distearate) to elucidate structure-release relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.